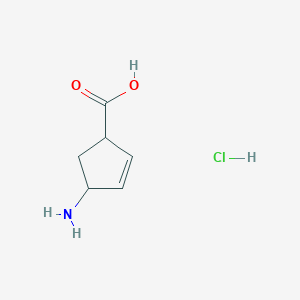
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Descripción general
Descripción
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1376003-60-9 . It has a molecular weight of 163.6 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-cyclopentene-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H . This information can be used to derive the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it’s recommended to refer to scientific literature or databases dedicated to chemical reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 163.6 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride is utilized in the development of novel pharmaceutical compounds. Its unique structure allows it to act as a building block for synthesizing various drugs, particularly those targeting neurological and psychiatric disorders. Researchers explore its potential in creating new medications with improved efficacy and reduced side effects .
Neurotransmitter Modulation
This compound is studied for its role in modulating neurotransmitter systems. It can influence the activity of neurotransmitters such as glutamate and GABA, which are crucial for brain function. By modulating these systems, it holds promise for treating conditions like epilepsy, anxiety, and depression .
Enzyme Inhibition Studies
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride is used in enzyme inhibition research. Its structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. This research is vital for understanding diseases where enzyme activity is dysregulated .
Chemical Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a preferred choice for constructing cyclic compounds and other intricate chemical structures. This application is fundamental in both academic research and industrial chemical production .
Medicinal Chemistry
Medicinal chemists use 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride to design and synthesize new therapeutic agents. Its versatile chemical properties allow for the creation of compounds with specific biological activities, aiding in the discovery of new drugs for various medical conditions.
Sigma-Aldrich Enamine Store ChemScene Sigma-Aldrich : Enamine Store : ChemScene : Sigma-Aldrich : Enamine Store
Mecanismo De Acción
The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is not specified in the sources I found. The mechanism of action of a compound generally refers to how it interacts at the molecular or cellular level, often in the context of drug action. For detailed information, it’s recommended to refer to scientific literature or databases dedicated to pharmacology .
Safety and Hazards
Direcciones Futuras
The future directions of research and applications involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not specified in the sources I found. The potential uses of a compound often depend on its physical and chemical properties, as well as the current state of research in relevant fields .
Propiedades
IUPAC Name |
4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)




![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-5-[[(phenylmethyl)amino]carbonyl]-Uridine](/img/structure/B3236770.png)

![1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one](/img/structure/B3236797.png)
![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3236800.png)


![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)
